![molecular formula C20H17BrN2O4S B3310611 5-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide CAS No. 946211-67-2](/img/structure/B3310611.png)
5-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
Overview
Description
5-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H17BrN2O4S and its molecular weight is 461.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
This compound has been found to have significant antibacterial activity . In one study, N-arylsulfonylhydrazones, which are related to your compound, were synthesized and screened for their antibacterial activities . Most of them exhibited some antibacterial activities, especially against Staphylococcus aureus and Escherichia coli . In another study, two N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (THQ) were designed, prepared, and screened for antibacterial activity . Both showed bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 .
Reactive Species Generation
The compound has been found to generate reactive species . Reactive oxygen species (ROS) increased in strains treated with BS-THQ . This could potentially be used in treatments that rely on the generation of reactive species.
Green Chemistry
The compound is synthesized using a green method, which is more efficient than solution-based methods and in some cases even more selective . This method has many advantages, such as mild conditions, reduced pollution, short reaction time, low costs, effective reproducibility, and simplicity in process and handling .
Pharmaceutical Research
The compound is being used in pharmaceutical research for the development of new synthetic classes of antimicrobials . This could lead to the discovery of new drugs with novel mechanisms of action.
Biological Activities
N-arylsulfonylhydrazones, a branch of acylhydrazones, serve a key role in medicinal chemistry . They display various biological activities, including anti-tumor, antibacterial, antiviral, anti-inflammatory, and as novel inhibitors of IMP-1 or carbonic anhydrase .
Mechanism of Action
Target of Action
Similar n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (thq) have been found to exhibit antibacterial activity .
Mode of Action
aureus (MRSA) ATCC 43300 . The bactericidal activity is likely due to the compound’s interaction with bacterial cell membranes, leading to disturbed membrane architecture .
Biochemical Pathways
It’s known that similar n-benzenesulfonyl derivatives of thq increase the generation of reactive oxygen species (ros) in treated bacterial strains . This suggests that the compound may affect oxidative stress pathways in bacteria, leading to cell death.
Pharmacokinetics
Similar n-benzenesulfonyl derivatives of thq have been found to be very stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is likely bactericidal, given its observed activity against S. aureus and MRSA . The compound appears to cause disturbed membrane architecture in these bacteria, leading to cell death .
Action Environment
The stability of similar n-benzenesulfonyl derivatives of thq in various organic solvents suggests that the compound may be stable under a variety of conditions .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-bromofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c21-19-11-10-18(27-19)20(24)22-15-8-9-17-14(13-15)5-4-12-23(17)28(25,26)16-6-2-1-3-7-16/h1-3,6-11,13H,4-5,12H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQIZTFLGKFJCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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